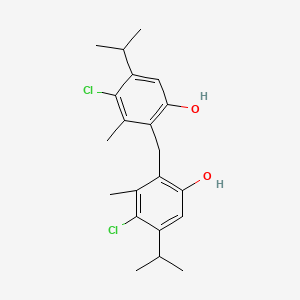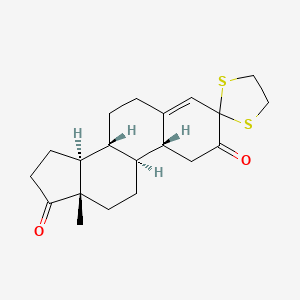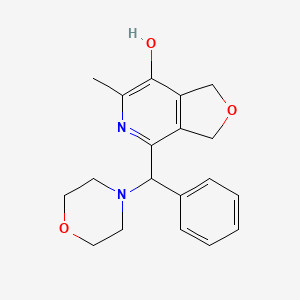
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a furo[3,4-c]pyridine core, which is further substituted with a morpholinobenzyl group and a hydroxyl group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyridine ring system.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the furo[3,4-c]pyridine core through alkylation reactions.
Attachment of the Morpholinobenzyl Group: The morpholinobenzyl group is attached to the 4-position of the furo[3,4-c]pyridine core via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced at the 7-position through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the morpholinobenzyl group to a simpler amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the morpholinobenzyl group may produce primary amines.
Scientific Research Applications
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: A similar compound with a simpler structure, lacking the morpholinobenzyl group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is unique due to the presence of the morpholinobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
Properties
CAS No. |
79784-17-1 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3 |
InChI Key |
TUJGYSXBRPOLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


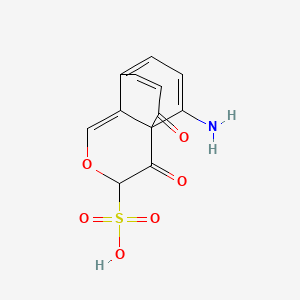
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
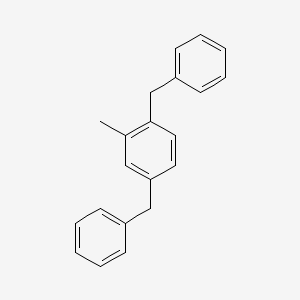
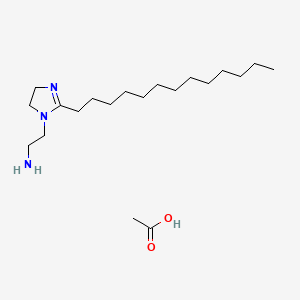



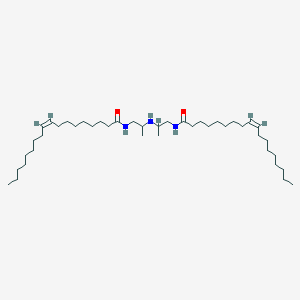
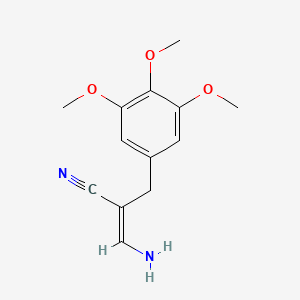
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
